1,2-Bis(pentabromophenoxy)ethane 1,2-Bis(pentabromophenoxy)ethane FireMaster 695 is a biochemical.
Brand Name: Vulcanchem
CAS No.: 61262-53-1
VCID: VC0528018
InChI: InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2
SMILES: C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Molecular Formula: C14H4Br10O2
Molecular Weight: 1003.2 g/mol

1,2-Bis(pentabromophenoxy)ethane

CAS No.: 61262-53-1

Cat. No.: VC0528018

Molecular Formula: C14H4Br10O2

Molecular Weight: 1003.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,2-Bis(pentabromophenoxy)ethane - 61262-53-1

Specification

CAS No. 61262-53-1
Molecular Formula C14H4Br10O2
Molecular Weight 1003.2 g/mol
IUPAC Name 1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenoxy)ethoxy]benzene
Standard InChI InChI=1S/C14H4Br10O2/c15-3-5(17)9(21)13(10(22)6(3)18)25-1-2-26-14-11(23)7(19)4(16)8(20)12(14)24/h1-2H2
Standard InChI Key JJEPQBZQAGCZTH-UHFFFAOYSA-N
SMILES C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Canonical SMILES C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

1,2-Bis(pentabromophenoxy)ethane is a fully brominated aromatic compound characterized by two pentabromophenyl groups linked by an ethane bridge. Its molecular formula is C14H4Br10\text{C}_{14}\text{H}_4\text{Br}_{10}, with a molecular weight of 971.23 g/mol . The structural formula is represented as (C6Br5)CH2CH2(C6Br5)(\text{C}_6\text{Br}_5)\text{CH}_2\text{CH}_2(\text{C}_6\text{Br}_5), illustrating the symmetrical arrangement of bromine atoms on the benzene rings .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight971.23 g/mol
Solubility in Water<0.1 mg/L (low solubility)
Log KowK_{\text{ow}}9.2 (high hydrophobicity)
Melting Point>300°C

Discrepancies in CAS registry numbers (61262-53-1 vs. 84852-53-9) arise from differences in chemical nomenclature systems. Both identifiers refer to the same compound, with the latter being standardized under IUPAC guidelines .

Industrial Applications and Production

1,2-Bis(pentabromophenoxy)ethane is predominantly employed as an additive flame retardant in:

  • Polymers: High-impact polystyrene (HIPS), polypropylene, and epoxy resins .

  • Textiles: Fire-resistant coatings for upholstery and automotive interiors .

  • Electronics: Circuit boards and cable insulation .

Global production exceeds 1,000 tonnes annually, with primary manufacturing facilities located in Asia and North America . Its popularity stems from its efficacy as a replacement for phased-out BFRs like decabromodiphenyl ether (decaBDE) .

Environmental Persistence and Bioaccumulation

Environmental risk assessments classify 1,2-bis(pentabromophenoxy)ethane as highly persistent (half-life >6 months in soil) and bioaccumulative (bioconcentration factor >5,000 in aquatic organisms) . Key findings include:

  • Bioaccumulation: Detected in lipid-rich tissues of fish and marine mammals, with concentrations correlating with trophic levels .

  • Debromination: Environmental degradation yields lower-brominated congeners, which exhibit enhanced mobility and toxicity .

Table 2: Environmental Risk Characterization Ratios (RCRs)

Data from the UK Environment Agency indicate marginal exceedance of risk thresholds in marine ecosystems, necessitating targeted monitoring .

Toxicological Profile

Subchronic Oral Toxicity

A 90-day rat study revealed dose-dependent effects:

  • 1000 mg/kg/day: Significant hepatotoxicity (elevated ALT, AST) and renal tubular degeneration .

  • 320 mg/kg/day: Reduced body weight gain and mild hepatic steatosis .

  • NOAEL: 100 mg/kg/day .

Endocrine Disruption

Exposure alters thyroid hormone homeostasis, reducing serum thyroxine (T4) by 40% in rats at 500 mg/kg/day . Mechanistic studies suggest competitive binding to transthyretin, a thyroid hormone transport protein .

Reproductive Toxicity

High doses (≥750 mg/kg/day) induce ovarian atrophy and disrupted estrous cyclicity in female rats, implicating estrogen receptor antagonism .

Biotransformation and Metabolic Pathways

In vivo studies in Sprague-Dawley rats identify seven primary metabolites, including hydroxylated and debrominated derivatives . Key metabolic pathways involve:

  • Cytochrome P450-mediated oxidation: Hydroxylation at the ethane bridge.

  • Glucuronidation: Conjugation for renal excretion.

  • Debromination: Sequential loss of bromine atoms, yielding tri- and tetrabrominated metabolites .

Tissue distribution studies show preferential accumulation in the liver (45% of total burden) and adipose tissue (30%) .

Thermal Decomposition and Byproduct Formation

Thermogravimetric analysis reveals that 1,2-bis(pentabromophenoxy)ethane decomposes at temperatures exceeding 300°C, generating hazardous byproducts :

  • Primary Products: 2,4,6-Tribromophenol (M9) and 1,3,5-tribromo-2-(vinyloxy)benzene (M10) .

  • Secondary Reactions: Condensation of M9 and M10 forms polybrominated dibenzo-pp-dioxins (PBDDs) .

Table 3: Major Thermal Decomposition Byproducts

ByproductYield (%)Toxicity Equivalency Factor (TEF)
2,4,6-Tribromophenol320.1
1,3,5-Tribromo-2-(vinyloxy)benzene180.05
PBDD/Fs51.0

Mechanistic studies propose radical-mediated pathways, including H-atom abstraction and Diels-Alder cyclization .

Regulatory Status and Risk Management

European Union

The UK Environment Agency classifies 1,2-bis(pentabromophenoxy)ethane as a "priority review" substance under the Existing Substances Regulation, advocating for restricted use in consumer products .

Australia

RegionStatusKey Restrictions
EUPriority ReviewRestricted in textiles
AustraliaHazardous (Schedule 7)Import/use permits required
USANo federal restrictionsVoluntary phase-out initiatives

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